2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({6-[(Z)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a benzothiazole ring, a furan ring, and a bromophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(Z)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their coupling through a condensation reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(Z)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-({6-[(Z)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({6-[(Z)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-({6-[(Z)-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE
- 2-({6-[(Z)-{[5-(4-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE
Uniqueness
The uniqueness of 2-({6-[(Z)-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4,6-TRIMETHYLPHENYL)PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C30H26BrN3O2S2 |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2-[[6-[[5-(4-bromophenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C30H26BrN3O2S2/c1-17-13-18(2)28(19(3)14-17)34-29(35)20(4)37-30-33-25-11-9-23(15-27(25)38-30)32-16-24-10-12-26(36-24)21-5-7-22(31)8-6-21/h5-16,20H,1-4H3,(H,34,35) |
InChI Key |
CNDNMMSCJONTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(O4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.